1-Azabicyclo[3.2.1]octane-6-carboxylic acid, exo-(9CI), is a bicyclic compound featuring a nitrogen atom in its structure, classified under the azabicyclo[3.2.1]octane family. This compound is notable for its structural complexity and potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery. The molecular formula of this compound is , and it has a molecular weight of approximately 157.19 g/mol .
The synthesis of 1-Azabicyclo[3.2.1]octane-6-carboxylic acid can be achieved through various methodologies:
The synthesis often emphasizes enantioselectivity, which is crucial for achieving specific biological activities associated with this compound.
The structure of 1-Azabicyclo[3.2.1]octane-6-carboxylic acid can be described using several key identifiers:
InChI=1S/C8H13NO2/c10-8(11)7-4-5-1-2-6(7)9(8)3/h1-5,10H,6H2,(H,11)
.C1CC2CC(C1)N(C2)C(=O)O
.This compound's bicyclic structure contributes to its unique chemical properties and reactivity.
1-Azabicyclo[3.2.1]octane-6-carboxylic acid participates in various chemical reactions:
Understanding these reactions is essential for utilizing this compound in synthetic pathways for drug development.
The mechanism of action of 1-Azabicyclo[3.2.1]octane-6-carboxylic acid is primarily related to its interaction with biological targets:
Understanding these mechanisms aids in predicting how modifications to the molecule might enhance or alter its biological activity.
The physical and chemical properties of 1-Azabicyclo[3.2.1]octane-6-carboxylic acid include:
These properties are crucial for determining its suitability for various applications.
1-Azabicyclo[3.2.1]octane-6-carboxylic acid has significant applications in scientific research:
The ongoing research into this compound's derivatives continues to reveal new potential applications in therapeutic contexts.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4